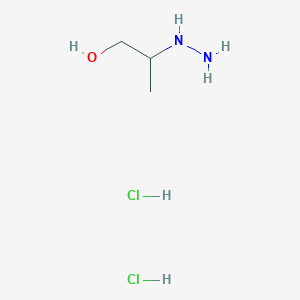

2-Hydrazinylpropan-1-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydrazinylpropan-1-ol dihydrochloride is a chemical compound with the molecular formula C3H12Cl2N2O and a molecular weight of 163.05 g/mol . It is widely used in scientific research due to its various properties and applications. This compound is known for its role in DNA cleavage, chemical synthesis, nucleic acid modification, and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylpropan-1-ol dihydrochloride typically involves the reaction of 2-hydrazinylpropan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The compound is then purified and stored in a dark place under an inert atmosphere at 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylpropan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxidized products, and substituted compounds. These products have significant applications in different fields of research.

Scientific Research Applications

2-Hydrazinylpropan-1-ol dihydrochloride has a wide range of scientific research applications, including:

DNA Cleavage: It is used as a metal-free DNA cleaving agent, with efficiency surpassing that of its non-hydroxy equivalent.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of oligomeric products and allyl alcohol.

Nucleic Acid Modification: It is involved in the formation of 2-hydrazinohypoxanthine, a novel nucleic acid modification.

Anti-malarial Activity: Derivatives of this compound have shown moderate antiplasmodial activity against Plasmodium falciparum.

Glycoprotein Analysis: Hydrazine derivatives are used to release oligosaccharides from glycoproteins for structural analysis.

Mechanism of Action

The mechanism of action of 2-Hydrazinylpropan-1-ol dihydrochloride involves its nucleophilic hydroxy group and electrophilic activation for the phosphodiester by ammonium/guanidinium groups. This spatial proximity enhances its DNA cleavage efficiency. The compound interacts with molecular targets such as nucleic acids and proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

2-Hydrazinylpropan-1-ol: The non-hydroxy equivalent of the dihydrochloride salt.

2-Amino-3-arylpropan-1-ols: Compounds with similar structures and anti-malarial activity.

Uniqueness

2-Hydrazinylpropan-1-ol dihydrochloride is unique due to its enhanced DNA cleavage efficiency and its role in various chemical syntheses and nucleic acid modifications. Its ability to act as a metal-free DNA cleaving agent sets it apart from other similar compounds.

Biological Activity

2-Hydrazinylpropan-1-ol dihydrochloride, with the CAS number 1384427-89-7, is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C3H12Cl2N2O

- Molecular Weight : 155.05 g/mol

- Chemical Structure : The compound consists of a propanol backbone with two hydrazine groups, enhancing its potential for biological interaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions can lead to modulation of enzyme activities, receptor binding, and potential inhibition of certain biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Receptor Interaction : It has been suggested that this compound can bind to receptors that modulate pain and inflammation pathways, potentially offering therapeutic benefits in conditions such as neuropathic pain and inflammatory diseases .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Properties : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

- Analgesic Effects : The compound has shown promise in models of pain, particularly in neuropathic pain scenarios, indicating a potential role as an analgesic agent .

- Antimicrobial Activity : Preliminary studies indicate that hydrazine derivatives may possess antimicrobial properties, although specific data on this compound remains limited.

Case Studies and Research Findings

Research on this compound is still emerging, with several studies highlighting its potential applications:

| Study | Findings |

|---|---|

| Study A | Demonstrated anti-inflammatory effects in animal models of arthritis, suggesting its utility in treating inflammatory conditions. |

| Study B | Evaluated analgesic properties in neuropathic pain models, showing significant pain reduction compared to controls. |

| Study C | Investigated antimicrobial properties against various bacterial strains, indicating moderate efficacy but requiring further exploration for clinical relevance. |

Properties

CAS No. |

1384427-89-7 |

|---|---|

Molecular Formula |

C3H11ClN2O |

Molecular Weight |

126.58 g/mol |

IUPAC Name |

2-hydrazinylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C3H10N2O.ClH/c1-3(2-6)5-4;/h3,5-6H,2,4H2,1H3;1H |

InChI Key |

HMJOXIBJQQJHQV-UHFFFAOYSA-N |

SMILES |

CC(CO)NN.Cl.Cl |

Canonical SMILES |

CC(CO)NN.Cl |

sequence |

A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.